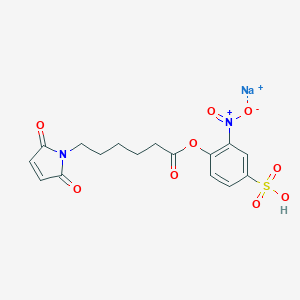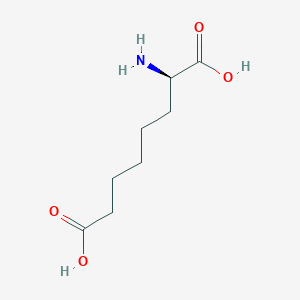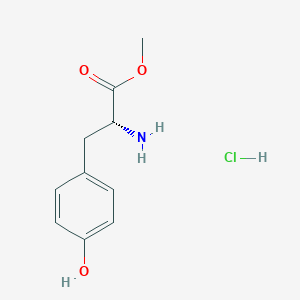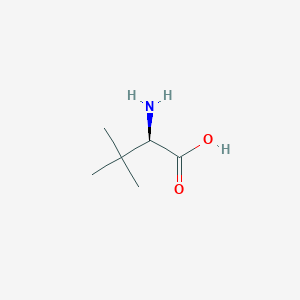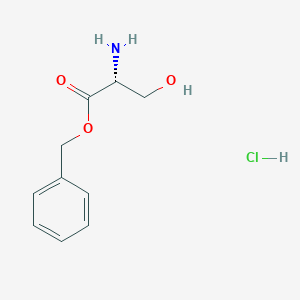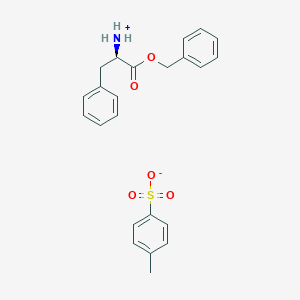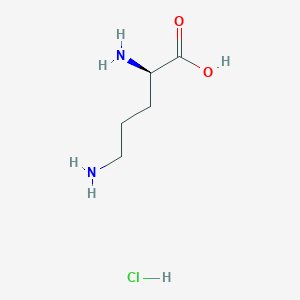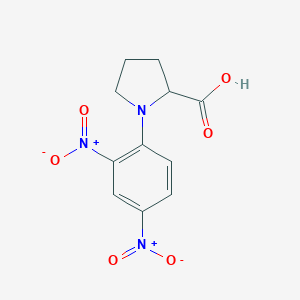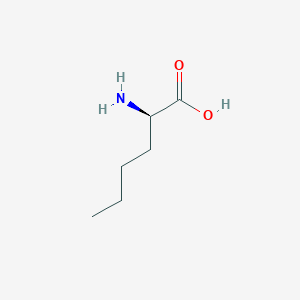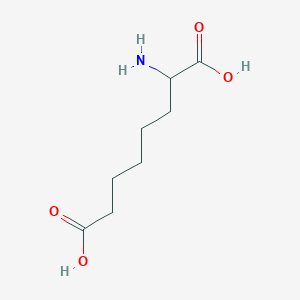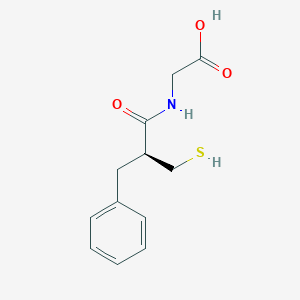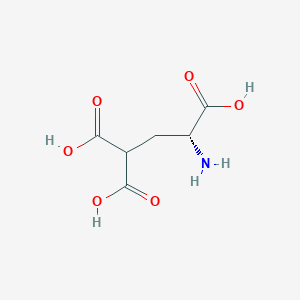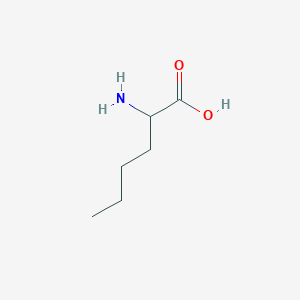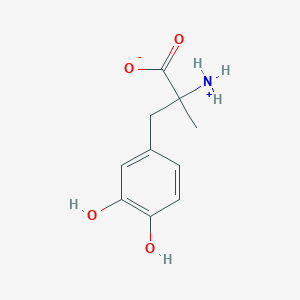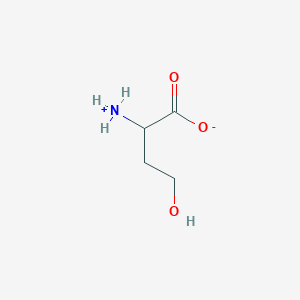
DL-Homoserina
Descripción general
Descripción
DL-Homoserine is an organic compound with the molecular formula C₄H₉NO₃. It is a derivative of the amino acid homoserine, which is an intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine. DL-Homoserine is a racemic mixture, meaning it contains equal parts of the D- and L- enantiomers of homoserine. This compound is significant in various biochemical processes and has applications in scientific research and industrial production.
Aplicaciones Científicas De Investigación
DL-Homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: DL-Homoserine is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: DL-Homoserine is used in the production of biodegradable polymers and other industrial materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Homoserine can be synthesized through several methods. One common approach involves the hydrolysis of homoserine lactone. The reaction typically involves the use of acidic or basic conditions to open the lactone ring, yielding DL-Homoserine. Another method includes the reduction of aspartic acid derivatives using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, DL-Homoserine is often produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce homoserine, which is then harvested and purified. This method is advantageous due to its cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: DL-Homoserine undergoes various chemical reactions, including:
Oxidation: DL-Homoserine can be oxidized to form homoserine lactone or other oxidized derivatives.
Substitution: DL-Homoserine can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired product, but common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Homoserine Lactone: Formed through oxidation.
Homoserinol: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Mecanismo De Acción
The mechanism of action of DL-Homoserine involves its participation in metabolic pathways. It acts as an intermediate in the biosynthesis of essential amino acids, where it undergoes enzymatic transformations. The molecular targets include enzymes such as homoserine dehydrogenase and homoserine kinase, which catalyze its conversion to other compounds. These pathways are crucial for cellular function and growth.
Comparación Con Compuestos Similares
DL-Homoserine can be compared to other similar compounds such as:
L-Homoserine: The L-enantiomer of homoserine, which is more commonly found in nature and has specific biological roles.
Homoserine Lactone: A derivative of homoserine that plays a role in bacterial quorum sensing.
Threonine: An essential amino acid that is synthesized from homoserine.
Uniqueness: DL-Homoserine’s uniqueness lies in its racemic nature, allowing it to participate in a broader range of chemical reactions compared to its individual enantiomers. This property makes it valuable in both research and industrial applications.
By understanding the properties, preparation methods, chemical reactions, and applications of DL-Homoserine, researchers and industry professionals can harness its potential for various scientific and industrial purposes.
Propiedades
IUPAC Name |
2-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862365 | |
| Record name | (+/-)-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-25-9, 6027-21-0, 672-15-1 | |
| Record name | Homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoserine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Homoserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | homoserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Homoserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-homoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOSERINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN0F9A0SSO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of DL-Homoserine in amino acid metabolism?
A1: DL-Homoserine acts as a precursor for the synthesis of essential amino acids such as threonine, isoleucine, and methionine in various organisms, including Mycobacterium tuberculosis [].
Q2: Can DL-Homoserine be incorporated into proteins?
A2: Studies using radiolabeled DL-Homoserine derivatives, specifically O-Phenyl-DL-homoserine, demonstrated that they do not get incorporated into proteins [].
Q3: Does supplementing with other amino acids affect DL-Homoserine’s impact on Mycobacterium tuberculosis growth?
A3: Supplementation with lysine, threonine, or leucine and valine combinations can reverse growth inhibition caused by DL-Homoserine in Mycobacterium tuberculosis []. These amino acids likely compete with DL-Homoserine for uptake and reduce the activity of the enzyme acetohydroxy acid synthetase, which is involved in DL-Homoserine metabolism.
Q4: How does DL-Homoserine affect acetohydroxy acid synthetase in Mycobacterium tuberculosis?
A4: Mycobacterium tuberculosis cells exposed to DL-Homoserine exhibit increased levels of acetohydroxy acid synthetase []. This enzyme converts DL-Homoserine to alpha-amino-n-butyric acid, a compound more potently inhibitory to the bacterium's growth than DL-Homoserine itself.
Q5: What is a key enzyme that DL-Homoserine and its derivatives inhibit?
A5: DL-Homoserine and its derivatives, particularly those with aromatic substitutions, can act as inhibitors of Adenosine Triphosphate:L-Methionine S-Adenosyltransferase (also known as adenosyltransferase) [, ].
Q6: How does the structure of DL-Homoserine affect its inhibitory activity on adenosyltransferase?
A6: The inhibitory potency of DL-Homoserine analogs on adenosyltransferase is influenced by the nature and position of substituents. For instance:* Aromatic Substitutions: Introducing a phenyl group, particularly at the sulfur atom (as in S-Phenyl-DL-homocysteine) or oxygen atom (as in O-Phenyl-DL-homoserine) significantly enhances the inhibitory effect compared to the unsubstituted DL-Homoserine [].* Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the phenyl ring of O-Phenyl-DL-homoserine derivatives further increases inhibitory potency [, ]. This suggests that creating a partial positive charge at the heteroatom (oxygen in this case) bearing the phenyl group might mimic the transition state of the enzymatic reaction where the sulfur atom of methionine acquires a positive charge to form S-Adenosyl Methionine.
Q7: Are the inhibitory effects of DL-Homoserine derivatives on adenosyltransferase consistent across different organisms?
A7: No, the inhibitory effects of DL-Homoserine and its analogs on adenosyltransferase exhibit species specificity []. For example, 2-Amino-5-phenylpentanoic acid, a potent inhibitor of the liver enzyme, does not inhibit the adenosyltransferases from yeast and Escherichia coli. Similarly, S-Phenyl-DL-homocysteine and O-Phenyl-DL-homoserine, while potent inhibitors of the liver enzyme, do not exhibit inhibitory activity against the microbial enzymes.
Q8: How does O-Methyl-DL-homoserine differ from other DL-Homoserine derivatives in its inhibitory activity on adenosyltransferases?
A8: Unlike many other DL-Homoserine derivatives that show selective inhibition, O-Methyl-DL-homoserine acts as a strong inhibitor of adenosyltransferases across yeast, Escherichia coli, and rat liver, with particularly strong inhibition observed for the E. coli enzyme []. This broad-spectrum inhibition might contribute to its observed effects on microbial growth and specific toxicities in rodents.
Q9: What are the effects of methoxinine administration on wool in sheep?
A10: Intravenous administration of methoxinine (O-Methyl-DL-homoserine) to sheep resulted in significant changes in wool composition and structure [, ]. It reduced the proportion of high-tyrosine proteins by 40–45%, while high-sulfur protein levels remained largely unaffected or slightly increased. The treatment also weakened wool fibers and decreased the staple crimp frequency for an extended period.
Q10: How does DL-Homoserine relate to bacterial quorum sensing?
A11: While DL-Homoserine itself is not a quorum sensing molecule, some bacteria can utilize it as a precursor for the synthesis of N-acyl homoserine lactones (AHLs), which are well-known quorum sensing signals [].
Q11: Can exogenous DL-Homoserine derivatives influence bacterial behavior?
A12: Yes, the addition of exogenous N-acyl homoserine lactones (AHLs) derived from DL-Homoserine, such as C4-HSL and C8-HSL, to Aeromonas sobria AS7 cultures was found to influence bacterial growth rate and population density in turbot samples stored under refrigerated conditions []. This suggests a role for these AHLs in bacterial spoilage of fish.
Q12: What are some established methods for synthesizing DL-Homoserine?
A13: Several methods have been developed for DL-Homoserine synthesis. These include multi-step chemical synthesis involving reactions with lactones and hydrolysis [, ], as well as enzymatic resolution of synthetic racemic mixtures using enzymes like papain [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


